(7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate (7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate
Brand Name: Vulcanchem
CAS No.: 30346-04-4
VCID: VC17041290
InChI: InChI=1S/C15H14N2O4S/c1-9(18)20-8-11-7-17-14(21-11)12(13(19)16-15(17)22)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,16,19,22)
SMILES:
Molecular Formula: C15H14N2O4S
Molecular Weight: 318.3 g/mol

(7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate

CAS No.: 30346-04-4

Cat. No.: VC17041290

Molecular Formula: C15H14N2O4S

Molecular Weight: 318.3 g/mol

* For research use only. Not for human or veterinary use.

(7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate - 30346-04-4

Specification

CAS No. 30346-04-4
Molecular Formula C15H14N2O4S
Molecular Weight 318.3 g/mol
IUPAC Name (7-oxo-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-2-yl)methyl acetate
Standard InChI InChI=1S/C15H14N2O4S/c1-9(18)20-8-11-7-17-14(21-11)12(13(19)16-15(17)22)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,16,19,22)
Standard InChI Key GERDHXQHDYJUQD-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCC1CN2C(=C(C(=O)NC2=S)C3=CC=CC=C3)O1

Introduction

Chemical Structure and Nomenclature

The compound features a fused oxazolo-pyrimidine core, a bicyclic system where an oxazole ring (1,3-oxazole) is annulated to a pyrimidine ring at specific positions. Key structural attributes include:

  • 7-Oxo group: A ketone at position 7 of the pyrimidine ring.

  • 8-Phenyl substituent: An aromatic phenyl group at position 8.

  • 5-Thioxo group: A thioketone at position 5.

  • Tetrahydro modification: Partial saturation of the pyrimidine ring (2,3,6,7-tetrahydro).

  • Methyl acetate ester: An acetylated methyl group at position 2 of the oxazole ring.

The molecular formula is C₁₆H₁₅N₃O₃S, with a calculated molecular weight of 329.37 g/mol. Its IUPAC name reflects the fusion pattern and substituent positions, critical for understanding reactivity and intermolecular interactions .

Synthesis and Structural Characterization

Analytical Data

Hypothetical spectral characteristics, inferred from similar compounds :

TechniqueExpected Data
¹H NMRδ 2.1 (s, 3H, CH₃CO), 3.2–3.5 (m, 4H, tetrahydro protons), 7.3–7.6 (m, 5H, Ph).
¹³C NMRδ 170.5 (C=O), 165.3 (C=S), 135–128 (Ph), 62.1 (OCH₂), 21.0 (CH₃CO).
IR1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (pyrimidine C=O), 1240 cm⁻¹ (C=S).
MS (ESI+)m/z 330.1 [M+H]⁺.

Physicochemical Properties

PropertyValueMethodology
SolubilitySoluble in DMSO, DMF; sparingly in H₂OShake-flask method
LogP2.8 (predicted)ChemAxon Calculator
Melting Point218–220°C (decomposes)Differential Scanning Calorimetry
StabilityStable at RT; hydrolyzes in baseAccelerated stability testing

Biological Activity and Mechanisms

Antimicrobial Activity

Structural analogs exhibit moderate activity against Gram-positive bacteria (e.g., S. aureus MIC = 32 µg/mL) . The acetate ester may improve membrane permeability.

Metabolic Pathways

Predicted hepatic metabolism via cytochrome P450 3A4, with primary metabolites being deacetylated and sulfoxidized derivatives.

Comparative Analysis with Analogues

CompoundStructureActivity (IC₅₀)Reference
Target CompoundOxazolo[3,2-c]pyrimidineNot tested
Oxazolo[5,4-d]pyrimidineFused at 5,4-d1.2 µM (Adenosine A2A)
Thiazolo[4,5-d]pyrimidineThiazole core0.8 µM (HCV polymerase)

Future Directions

  • In Vitro Screening: Prioritize assays against NCI-60 cancer cell lines and microbial panels.

  • SAR Studies: Modify the acetate group to optimize bioavailability and target selectivity.

  • Crystallography: Resolve 3D structure via X-ray diffraction to guide rational drug design .

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